REACTION_CXSMILES
|
[CH3:1][O:2][C@H:3]1[C@H:8]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[C:6]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[N+:23]([O-])=O)[CH2:5][C@@H:4]1[CH3:26]>CCO.[Pd]>[C:10](=[O:11])([O-:16])[NH2:9].[NH2:23][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:17]=1[C@H:6]1[CH2:7][C@@H:8]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[C@H:3]([O:2][CH3:1])[C@@H:4]([CH3:26])[CH2:5]1
|
Name
|
(+/−)-tert-butyl ((1R,5S,6R)-6-methoxy-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-yl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[C@@H]1[C@H](CC(=C[C@H]1NC(OC(C)(C)C)=O)C1=C(C=NC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to to stir under an atm of H2 overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with H2
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the cake was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by ISCO SiO2 chromatography
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)([O-])=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC=CC1[C@@H]1C[C@@H]([C@H]([C@@H](C1)NC(OC(C)(C)C)=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |